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molecular formula C8H14O4 B1293620 Fructone CAS No. 6413-10-1

Fructone

Cat. No. B1293620
M. Wt: 174.19 g/mol
InChI Key: XWEOGMYZFCHQNT-UHFFFAOYSA-N
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Patent
US04876370

Procedure details

Benzene (50 cc), ethyl acetylacetate (30 g, 231 mmol) and ethylene glycol (16 g), followed by p-toluenesulphonic acid (0.5 g), are introduced into a round-bottomed flask fitted with a Dean and Stark apparatus. The mixture is heated under reflux while the azeotrope is distilled off for 2 hours 30 minutes. After the removal of benzene, ethyl 3,3-ethylenedioxybutanoate (37 g) is obtained (B.P.12 =98° C.).
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
16 g
Type
reactant
Reaction Step Three
Quantity
0.5 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
C1C=CC=CC=1.[C:7]([CH2:10][C:11]([O:13][CH2:14][CH3:15])=[O:12])(=[O:9])[CH3:8].[CH2:16](O)[CH2:17][OH:18]>C1(C)C=CC(S(O)(=O)=O)=CC=1>[CH2:16]1[CH2:17][O:18][C:7]([CH3:8])([CH2:10][C:11]([O:13][CH2:14][CH3:15])=[O:12])[O:9]1

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
30 g
Type
reactant
Smiles
C(C)(=O)CC(=O)OCC
Step Three
Name
Quantity
16 g
Type
reactant
Smiles
C(CO)O
Step Four
Name
Quantity
0.5 g
Type
catalyst
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are introduced into a round-bottomed flask
CUSTOM
Type
CUSTOM
Details
fitted with a Dean and Stark apparatus
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux while the azeotrope
DISTILLATION
Type
DISTILLATION
Details
is distilled off for 2 hours 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
After the removal of benzene

Outcomes

Product
Name
Type
product
Smiles
C1OC(CC(=O)OCC)(C)OC1
Measurements
Type Value Analysis
AMOUNT: MASS 37 g
YIELD: CALCULATEDPERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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